5-Fluoro-3-azabicyclo[4.1.0]heptane
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Overview
Description
5-Fluoro-3-azabicyclo[410]heptane is a bicyclic compound with the molecular formula C6H10FN It is a derivative of azabicycloheptane, where a fluorine atom is substituted at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the cyclopropanation of aza-1,6-enynes. This method is transition-metal-free and utilizes radical oxidation to form the desired bicyclic structure . The reaction conditions are mild, and the process is compatible with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Radical oxidizing agents are commonly used.
Reduction: Hydrogenation or metal hydrides can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by bases or catalysts.
Major Products Formed
The major products formed from these reactions include various functionalized azabicycloheptane derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
5-Fluoro-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-Fluoro-3-azabicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A similar bicyclic compound with different substitution patterns.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in biological applications.
Azabicyclo[4.1.0]heptane: The parent compound without the fluorine substitution
Uniqueness
5-Fluoro-3-azabicyclo[4.1.0]heptane is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in medicinal chemistry and drug design, where fluorine substitution can enhance the pharmacokinetic and pharmacodynamic profiles of compounds .
Properties
IUPAC Name |
5-fluoro-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJFLHUXRIJHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CNC2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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